1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Description
1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a phenyl ring with a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. The primary amine (-CH₂NH₂) is attached to the aromatic ring and forms a hydrochloride salt (HCl) to enhance solubility and stability .
Properties
CAS No. |
2758003-13-1 |
|---|---|
Molecular Formula |
C9H11ClF3NO |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12;/h2-4H,5,13H2,1H3;1H |
InChI Key |
RBJZRFJMVVWZIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
Starting from 3-methoxy-5-(trifluoromethyl)benzene, Friedel-Crafts acylation introduces an acetyl group para to the methoxy group (position 1). However, the electron-withdrawing -CF₃ group complicates electrophilic substitution, necessitating harsh conditions or alternative strategies.
Procedure :
Oxidation to Aldehyde
The acetyl group is oxidized to a formyl group using Rosenmund reduction:
-
Treat 1-acetyl-3-methoxy-5-(trifluoromethyl)benzene with Pd/BaSO₄ under H₂ atmosphere in quinoline to yield the aldehyde.
Characterization :
Reductive Amination to Primary Amine
Procedure :
-
Combine 3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equiv) with ammonium formate (3.0 equiv) in isopropanol.
-
Filter and concentrate the mixture, then treat with HCl/Et₂O to precipitate the hydrochloride salt.
Optimization :
-
Catalyst : Pd/C outperforms Raney Ni in yield (78% vs. 65%).
-
Additives : Cs₂CO₃ (20 mol%) enhances selectivity by minimizing over-reduction.
Yield : 72–78% after recrystallization (n-hexane).
Synthetic Route 2: Gabriel Synthesis from 3-Methoxy-5-(trifluoromethyl)benzyl Bromide
Synthesis of 3-Methoxy-5-(trifluoromethyl)benzyl Bromide
Radical Bromination :
-
React 3-methoxy-5-(trifluoromethyl)toluene with N-bromosuccinimide (NBS) under UV light in CCl₄.
-
Isolate the bromide via distillation (bp 140–147°C under reduced pressure).
Yield : 68% (purity >95% by GC-MS).
Phthalimide Substitution and Hydrolysis
Procedure :
-
React the benzyl bromide with potassium phthalimide in DMF at 100°C for 6 hours.
-
Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol.
Yield : 65% (over two steps).
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Gabriel Synthesis |
|---|---|---|
| Number of Steps | 2 | 3 |
| Overall Yield | 72% | 65% |
| Key Challenges | Aldehyde stability | Bromide synthesis |
| Scalability | High | Moderate |
Reductive amination offers superior efficiency and scalability, making it the preferred industrial method.
Characterization and Purity Validation
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The compound’s pharmacological and physicochemical properties are influenced by the positions and types of substituents on the aromatic ring. Below is a comparison with analogs from the provided evidence:
Key Observations :
- Electron Effects : The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, enhancing the acidity of adjacent protons and influencing binding interactions. Methoxy (-OCH�3) provides moderate electron donation, creating a unique electronic profile in the target compound compared to analogs with halogens or other substituents .
- Solubility : All listed compounds are hydrochloride salts, improving aqueous solubility for in vitro or in vivo applications.
Physicochemical Properties
Discussion :
- Lipophilicity : The target compound’s methoxy group may reduce logP compared to halogenated analogs (e.g., ), balancing solubility and membrane permeability.
- Melting Points : Hydrochloride salts typically have higher melting points (>200°C) due to ionic interactions, as seen in structurally related compounds .
Pharmacological and Toxicological Profiles
Limited toxicological data exists for the target compound. However, analogs highlight trends:
- Toxicity : Fluorinated compounds often show enhanced metabolic stability but may pose risks of bioaccumulation. For example, thiophene fentanyl hydrochloride () lacks comprehensive toxicology studies, underscoring the need for caution with fluorinated amines.
- Receptor Interactions : Trifluoromethyl groups are common in CNS-targeting drugs (e.g., antidepressants) due to their ability to modulate serotonin or dopamine receptors .
Biological Activity
1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of significant interest due to its potential biological activities. The incorporation of a trifluoromethyl group and a methoxy group into its structure enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for 1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is . The presence of the trifluoromethyl group significantly influences its lipophilicity and electron-withdrawing characteristics, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the methoxy group can participate in hydrogen bonding, facilitating interactions with various molecular targets.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit serotonin uptake, suggesting potential applications in treating mood disorders and other conditions related to serotonin dysregulation .
Biological Activity Data
The following table summarizes the biological activities reported for 1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits serotonin uptake | |
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Cytotoxicity | Moderate cytotoxicity towards HeLa cells |
Study on Antimicrobial Properties
A study published in PMC evaluated the antimicrobial properties of various trifluoromethyl-containing compounds. It was found that 1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride exhibited significant activity against Staphylococcus aureus, comparable to established antibiotics like streptomycin .
Cytotoxicity Assessment
In another research effort, the cytotoxic effects of this compound were assessed using HeLa and Vero cell lines. The results indicated moderate cytotoxicity, suggesting that while the compound may have therapeutic potential, careful dose management will be necessary to minimize adverse effects .
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain ≤100°C during SNAr to avoid decomposition of electron-deficient aryl halides.
- Catalyst Selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) improves purity .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, trifluoromethyl at δ ~120–125 ppm in ¹³C) .
- ¹⁹F NMR : Verify CF₃ group integrity (singlet at δ ~-60 to -65 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>95% target) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₂ClF₃NO: 278.05) .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
Answer:
The -CF₃ group is a strong electron-withdrawing moiety, which:
- Deactivates the Aromatic Ring : Reduces electron density at meta/para positions, making SNAr reactions slower unless activated by ortho/para-directing groups .
- Enhances Stability : Increases resistance to oxidative degradation compared to non-fluorinated analogs .
- Reactivity in Cross-Couplings : Facilitates Suzuki-Miyaura couplings at the 5-position due to improved leaving-group displacement (e.g., Br → CF₃) .
Q. Experimental Validation :
- DFT Calculations : Compare HOMO/LUMO energies of CF₃-substituted vs. non-substituted analogs to predict reactivity .
- Kinetic Studies : Monitor reaction rates in SNAr with varying electron-withdrawing groups .
Advanced: What strategies are effective in resolving enantiomeric impurities during chiral derivatization of this compound?
Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to bias stereochemistry .
- Chromatographic Separation :
- Chiral HPLC : Employ Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee >90%) .
Data Contradiction Analysis :
If conflicting ee values arise, validate via:
- Circular Dichroism (CD) : Correlate optical activity with HPLC retention times.
- X-ray Crystallography : Resolve absolute configuration disputes .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies often stem from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays :
- Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference agonists/antagonists) .
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Structural Analog Comparison :
- Compare with 1-[3-chloro-5-(trifluoromethyl)phenyl]methanamine (replace -OCH₃ with -Cl) to isolate electronic effects .
- Benchmark against 1-[3-methoxy-5-(methyl)phenyl]methanamine to assess CF₃’s role .
Case Study :
If one study reports serotonin receptor antagonism (IC₅₀ = 10 nM) while another shows no activity:
- Replicate under identical conditions (buffer, temperature, receptor isoform).
- Perform radioligand displacement assays with [³H]-LSD to confirm binding .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Answer:
- Ethanol/Water (7:3) : Ideal for slow crystallization, yielding needle-like crystals (mp 195–198°C) .
- Diethyl Ether/IPA : Rapid precipitation for amorphous forms (suitable for salt formation) .
Purity Check : Monitor via DSC (sharp melting endotherm) and PXRD (crystalline peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
